![molecular formula C24H19N3O B2424648 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251709-11-1](/img/structure/B2424648.png)
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with a methoxyphenyl and a tolyl group attached, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides a practical and scalable strategy for the synthesis of pyrazoloquinolines, yielding moderate amounts of the desired product.
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . This method utilizes inexpensive and abundant starting materials, such as aniline derivatives, and can be performed under solvent-free conditions, making it a greener alternative to traditional synthetic methods.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and acetic acid .
For example, the compound can undergo oxidation to form quinoline derivatives, which are important intermediates in the synthesis of various bioactive molecules . Reduction reactions can lead to the formation of tetrahydroquinolines, which are valuable in medicinal chemistry . Substitution reactions, such as halogenation or nitration, can introduce functional groups that enhance the compound’s biological activity.
Scientific Research Applications
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . The compound’s unique structure allows for the design of molecules that can target specific biological pathways, making it valuable in drug discovery.
In biology, this compound is used in the study of enzyme inhibition and receptor binding . Its ability to interact with various molecular targets makes it a useful tool for understanding biological processes and developing new treatments for diseases.
In the industrial sector, the compound is used in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications . Its versatile chemical properties make it suitable for a variety of applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity and affect cellular processes.
Additionally, the compound’s structure allows it to interact with various receptors, influencing their signaling pathways and leading to changes in cellular behavior . These interactions are crucial for understanding the compound’s biological effects and developing new therapeutic agents.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared to other similar compounds, such as pyrrolo[3,4-c]quinolines and pyrimido[5,4-c]quinolines . These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolo[3,4-c]quinolines, for example, have been shown to possess significant biological activity and are used in the development of bioactive molecules . Pyrimido[5,4-c]quinolines, on the other hand, are important in medicinal chemistry and have been studied for their potential therapeutic applications .
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-10-12-18(13-11-16)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)17-6-5-7-19(14-17)28-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHZMBEXVNRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile](/img/structure/B2424565.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2424567.png)
![4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2424569.png)
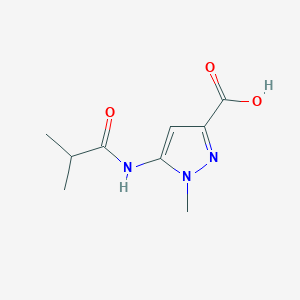
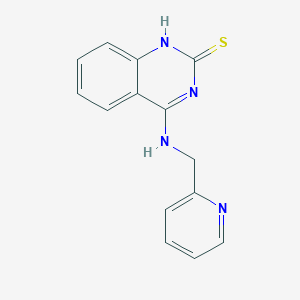
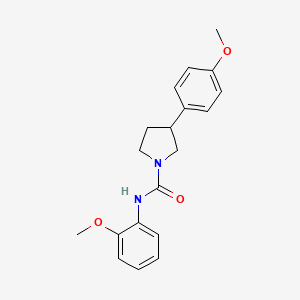
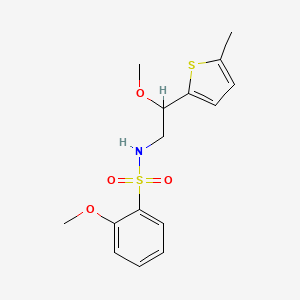
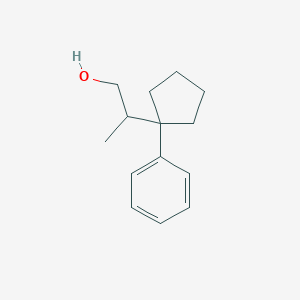
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2424578.png)
![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2424580.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2424581.png)
![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
